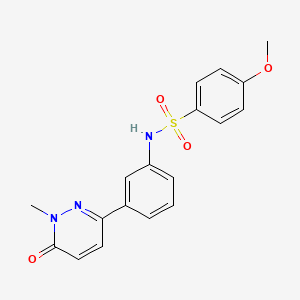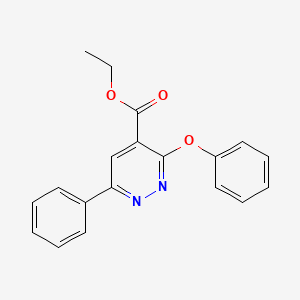
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide, also known as CP-544326, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and is known to interact with the serotonin transporter protein in the brain.
作用機序
The mechanism of action of 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide involves the selective inhibition of the serotonin transporter protein in the brain. This protein is responsible for the reuptake of serotonin from the synaptic cleft, and by inhibiting this process, 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide increases the levels of serotonin in the brain. This leads to improved mood, cognitive function, and reduced symptoms of depression and anxiety.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase the levels of serotonin in the brain, leading to improved mood and cognitive function. Additionally, 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has been shown to reduce the symptoms of depression and anxiety, and has been shown to have a positive effect on sleep and appetite.
実験室実験の利点と制限
One of the main advantages of 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is its selectivity for the serotonin transporter protein, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are a number of potential future directions for the study of 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide. One area of interest is the development of more selective and potent SSRIs, which could lead to improved therapeutic outcomes for patients with depression and anxiety. Additionally, the role of serotonin in the brain is still not fully understood, and further research is needed to better understand the mechanisms underlying the effects of 2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide and other SSRIs. Finally, there is potential for the development of new drugs that target other neurotransmitter systems in the brain, which could lead to new treatments for a range of psychiatric disorders.
合成法
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis of this compound involves the use of various reagents and catalysts, and the process is typically carried out under controlled laboratory conditions.
科学的研究の応用
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder. This compound has been shown to selectively inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin and improved mood and cognitive function.
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-22-16-10-11-20(12-16)15-8-6-14(7-9-15)19-18(21)13-23-17-4-2-3-5-17/h6-9,16-17H,2-5,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOKGJWMNZGXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2623353.png)

![1-[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2623355.png)
![Diethyl 2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2623356.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2623358.png)



![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-2-yl)methanone oxalate](/img/structure/B2623364.png)
![3,8-dihexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623365.png)
![(E)-3-(but-2-en-1-yl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623366.png)
